molecular formula C12H9F2N B8547776 2,2'-Difluoro-biphenyl-3-ylamine

2,2'-Difluoro-biphenyl-3-ylamine

Cat. No.: B8547776
M. Wt: 205.20 g/mol
InChI Key: DQLPHAFHWUIFEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-Difluoro-biphenyl-3-ylamine is a useful research compound. Its molecular formula is C12H9F2N and its molecular weight is 205.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9F2N

Molecular Weight

205.20 g/mol

IUPAC Name

2-fluoro-3-(2-fluorophenyl)aniline

InChI

InChI=1S/C12H9F2N/c13-10-6-2-1-4-8(10)9-5-3-7-11(15)12(9)14/h1-7H,15H2

InChI Key

DQLPHAFHWUIFEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=CC=C2)N)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 2,2′-difluoro-3-nitro-biphenyl (100 mg, 0.36 mmol) in methanol (5 mL) were added a 3N aqueous HCl solution (7.23 mL, 21.7 mmol) and Zn powder (426 mg, 6.51 mmol). The mixture was stirred 4 h at RT. The reaction mixture was concentrated and neutralized with saturated aqueous NaHCO3 solution, then diluted with an equal volume of water and extracted (×3) with CH2Cl2. The combined organics were dried (Phase Separator) and concentrated in vacuo to give the title compound. MS (LC-MS): 206 [M+H]+; tR (HPLC conditions k): 3.30 min.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
7.23 mL
Type
reactant
Reaction Step Two
Name
Quantity
426 mg
Type
catalyst
Reaction Step Two

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